molecular formula C14H13N3O4 B2566306 (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]prop-2-enamide CAS No. 1226487-82-6

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]prop-2-enamide

Cat. No.: B2566306
CAS No.: 1226487-82-6
M. Wt: 287.275
InChI Key: WEWYRMHVUKLZEK-HWKANZROSA-N
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Description

The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]prop-2-enamide is a synthetic organic molecule characterized by its unique structure, which includes a benzodioxole ring and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]prop-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Synthesis of the Oxadiazole Moiety: The oxadiazole ring is often formed by the reaction of hydrazine with a carboxylic acid derivative, followed by cyclization.

    Coupling Reaction: The final step involves coupling the benzodioxole and oxadiazole intermediates with a suitable linker, such as an acrylamide derivative, under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This typically includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]prop-2-enamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]prop-2-enamide: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]prop-2-enamide: can be compared with similar compounds such as:

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c1-9-16-14(21-17-9)7-15-13(18)5-3-10-2-4-11-12(6-10)20-8-19-11/h2-6H,7-8H2,1H3,(H,15,18)/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWYRMHVUKLZEK-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=N1)CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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